molecular formula C18H13N3OS B11057578 1-Ethanone, 2-[1-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-1-phenyl-

1-Ethanone, 2-[1-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-1-phenyl-

Cat. No.: B11057578
M. Wt: 319.4 g/mol
InChI Key: HWAOEILYLMWKPT-UHFFFAOYSA-N
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Description

2-[1-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-5-YL]-1-PHENYL-1-ETHANONE is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-5-YL]-1-PHENYL-1-ETHANONE typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone . This intermediate is then subjected to further reactions to introduce the pyrazole ring and the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-5-YL]-1-PHENYL-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[1-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-5-YL]-1-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and pyrazole-containing molecules. Examples are:

Uniqueness

What sets 2-[1-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-5-YL]-1-PHENYL-1-ETHANONE apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

2-[2-(1,3-benzothiazol-2-yl)pyrazol-3-yl]-1-phenylethanone

InChI

InChI=1S/C18H13N3OS/c22-16(13-6-2-1-3-7-13)12-14-10-11-19-21(14)18-20-15-8-4-5-9-17(15)23-18/h1-11H,12H2

InChI Key

HWAOEILYLMWKPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=NN2C3=NC4=CC=CC=C4S3

Origin of Product

United States

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